Here are some additional details about the research on BABA:
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a chemical compound with the molecular formula and a molecular weight of 198.27 g/mol. This compound features a benzene ring substituted with two 2-hydroxy-2-propyl groups at the para positions, contributing to its unique properties. The structure consists of a central aromatic system with hydroxyl functional groups that enhance its reactivity and solubility in various solvents .
Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene typically involves:
1,4-Bis(2-hydroxy-2-propyl)benzene finds applications across various fields:
Interaction studies have shown that 1,4-Bis(2-hydroxy-2-propyl)benzene can enhance reaction rates significantly through hydrogen bonding interactions. For instance, it stabilizes transition states in nucleophilic fluorination reactions and exhibits unique reactivity profiles compared to similar compounds in copolymerization processes.
Several compounds exhibit structural similarities to 1,4-Bis(2-hydroxy-2-propyl)benzene. A comparison highlights its unique features:
Compound Name | Structure Type | Notable Features |
---|---|---|
1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene | Fluorinated derivative | Exhibits strong chelating properties |
1,4-Bis(2-hexadecen-2-yl)benzene | Long alkyl chain | Used in cationic polymerization; lower reactivity |
α,α′-Tetramethyl-benzenedimethanol | Similar hydroxyl-substituted | Less sterically hindered than 1,4-Bis(2-hydroxy...) |
Uniqueness: The presence of bulky hydroxyl groups in 1,4-Bis(2-hydroxy-2-propyl)benzene enhances its steric hindrance compared to similar compounds. This characteristic significantly influences its reactivity and interaction capabilities in
The compound is systematically named 2,2'-(1,4-phenylene)bis(propan-2-ol) under IUPAC guidelines. Its structure consists of a para-substituted benzene ring with two 2-hydroxy-2-propyl groups. Common synonyms and registry identifiers include:
The compound’s history is intertwined with advancements in cumene chemistry. Early studies in the 1930s explored cumene derivatives, leading to the discovery of related alcohols and peroxides. By the mid-20th century, 1,4-bis(2-hydroxy-2-propyl)benzene emerged as a byproduct in the synthesis of dicumyl peroxide (DCP), a key crosslinking agent for polymers. Industrial-scale production methods were refined through catalytic dehydration and condensation reactions involving cumene hydroperoxide.
This diol’s tertiary alcohol groups and aromatic backbone confer unique reactivity:
Property | Value | Source |
---|---|---|
Melting Point | 39–41°C | |
Boiling Point | Decomposes above 90°C | |
Solubility in Water | 0.46 mg/L at 25°C | |
Density | 1.56 g/cm³ at 25°C | |
LogP (Octanol-Water) | 1.96 |
1,4-Bis(2-hydroxy-2-propyl)benzene exhibits a distinctive molecular architecture characterized by a central benzene ring substituted with two 2-hydroxy-2-propyl groups positioned at the para (1,4) positions [3] [7]. The compound possesses the molecular formula C₁₂H₁₈O₂ with a molecular weight of 194.27 g/mol [3] [5] [7]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol [3] [10] [14].
The molecular structure features two tertiary alcohol functional groups, each containing a central carbon atom bonded to two methyl groups and one hydroxyl group [7]. These bulky substituents are symmetrically positioned on opposite sides of the aromatic ring, creating a para-disubstituted benzene derivative . The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C1=CC=C(C=C1)C(C)(C)O)O, which clearly illustrates the symmetrical arrangement of the hydroxyl-containing substituents [3] [14] [21].
The compound is also known by several alternative names, including alpha,alpha,alpha',alpha'-tetramethyl-1,4-benzenedimethanol and dicumyl alcohol [7] [23]. The Chemical Abstracts Service registry number is 2948-46-1, providing a unique identifier for this compound in chemical databases [3] [5] [7].
The thermal characteristics of 1,4-Bis(2-hydroxy-2-propyl)benzene have been extensively documented across multiple sources. The melting point ranges from 142°C to 146°C under standard atmospheric conditions [3] [5] [7] [10] [14]. More specific literature values indicate a melting point of 144-146°C, demonstrating the compound's crystalline nature at room temperature [5] [7].
The boiling point occurs at 167-168°C under reduced pressure conditions of 12 mmHg [3] [5] [7] [10] [14]. This relatively low boiling point under reduced pressure conditions suggests that the compound may undergo thermal decomposition at higher temperatures under atmospheric pressure [10].
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 142-146°C | Atmospheric pressure | [3] [10] [14] |
Melting Point | 144-146°C | Literature value | [5] [7] |
Boiling Point | 167-168°C | 12 mmHg | [3] [5] [7] [10] [14] |
The solubility characteristics of 1,4-Bis(2-hydroxy-2-propyl)benzene reflect its amphiphilic nature, possessing both hydrophobic aromatic and hydrophilic hydroxyl components [3] [10] [14]. The compound exhibits limited aqueous solubility, with a documented water solubility of 2.1 g/L at 25°C [3] [10] [14]. This relatively low aqueous solubility can be attributed to the predominantly hydrophobic character imparted by the benzene ring and the bulky alkyl substituents .
The presence of two hydroxyl groups enables hydrogen bonding interactions, which enhances the compound's solubility in polar organic solvents compared to purely hydrocarbon systems . The compound's structure allows it to participate in intermolecular hydrogen bonding, which influences both its solubility behavior and its utility in various chemical processes .
The physical properties related to density and optical characteristics provide insight into the compound's molecular packing and electronic structure. The density of 1,4-Bis(2-hydroxy-2-propyl)benzene is approximately 1.0010 g/cm³, indicating a material slightly denser than water [5] [7]. This density value represents a rough estimate and reflects the compact molecular packing influenced by intermolecular hydrogen bonding interactions [5] [7].
The refractive index, an important optical property, has been estimated at 1.5050 [5] [7]. This value indicates the compound's ability to bend light as it passes through the material and provides information about the electronic polarizability of the molecule [5] [7]. The refractive index value is consistent with organic compounds containing aromatic rings and hydroxyl functional groups [5] [7].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,4-Bis(2-hydroxy-2-propyl)benzene through analysis of both proton and carbon-13 environments [13]. The compound's symmetrical structure results in simplified Nuclear Magnetic Resonance spectra due to the equivalence of the two para-substituted positions [13].
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the benzene ring, the methyl groups of the tertiary alcohol centers, and the hydroxyl protons [13]. The aromatic region typically shows signals around 7-8 parts per million, while the aliphatic methyl groups appear in the upfield region [13]. The hydroxyl protons may exhibit variable chemical shifts depending on concentration and solvent conditions due to hydrogen bonding effects .
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the aromatic carbons, the quaternary carbon centers bearing the hydroxyl groups, and the methyl carbons [13]. The symmetrical nature of the molecule reduces the complexity of the carbon spectrum, with equivalent carbons producing single resonances [13].
Infrared spectroscopy provides valuable information about the functional groups present in 1,4-Bis(2-hydroxy-2-propyl)benzene through characteristic vibrational frequencies [17]. The most prominent features in the infrared spectrum include the hydroxyl stretching vibrations, aromatic carbon-carbon stretching, and various bending modes [17].
The hydroxyl groups exhibit characteristic broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact frequency depending on the extent of hydrogen bonding [17]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹ [17]. The aliphatic carbon-hydrogen stretching vibrations of the methyl groups are observed in the 2800-3000 cm⁻¹ region [17].
Mass spectrometry analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene reveals fragmentation patterns characteristic of aromatic compounds containing tertiary alcohol substituents [17]. The molecular ion peak appears at m/z 194, corresponding to the molecular weight of the compound [4] [17]. The exact mass has been determined as 194.130680 atomic mass units [4] [17].
Common fragmentation patterns include the loss of hydroxyl groups, methyl radicals, and larger alkyl fragments from the tertiary alcohol centers [17]. The aromatic ring typically remains intact during fragmentation, serving as a stable core structure [17]. The fragmentation behavior provides structural confirmation and can be used for identification purposes in analytical applications [17].
The crystallographic properties of 1,4-Bis(2-hydroxy-2-propyl)benzene provide detailed information about its solid-state structure and molecular packing arrangements [25]. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, related structural studies of similar bis-substituted benzene derivatives provide insights into expected crystallographic behavior [27].
The compound crystallizes as a white to light yellow crystalline solid, with the crystal structure likely stabilized by intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules [5] [7] [19]. The presence of two hydroxyl groups per molecule creates multiple opportunities for hydrogen bond formation, influencing the crystal packing and melting point characteristics .
Based on structural similarities with related compounds, the crystal system is expected to exhibit symmetrical packing arrangements that maximize hydrogen bonding interactions while minimizing steric hindrance between the bulky tertiary alcohol substituents [27]. The crystallographic data would reveal unit cell parameters, space group symmetry, and molecular orientations within the crystal lattice [27].
The thermodynamic properties of 1,4-Bis(2-hydroxy-2-propyl)benzene are influenced by its molecular structure, particularly the presence of hydroxyl groups capable of hydrogen bonding [25]. The compound exhibits specific phase behavior characteristics that relate to its vapor pressure, sublimation tendency, and thermal stability [25].
Studies have shown that the compound has a tendency to sublime under certain temperature and pressure conditions [25]. The sublimation behavior follows the relationship P = 4310-213T¹¹, where P represents pressure in kilopascals absolute and T represents temperature in degrees Celsius [25]. This relationship defines the conditions under which the compound transitions directly from solid to vapor phase [25].
The phase behavior is particularly important in industrial applications, where controlling sublimation is crucial for process efficiency [25]. The compound remains stable under recommended storage conditions but may undergo phase transitions under elevated temperatures and reduced pressures [25]. The thermodynamic properties include considerations of enthalpy of fusion, heat capacity, and vapor pressure relationships that govern the compound's behavior under various operational conditions [25].
Property | Value/Description | Reference |
---|---|---|
Sublimation Relationship | P = 4310-213T¹¹ | [25] |
Phase Stability | Stable under recommended storage | [25] |
Thermal Behavior | Sublimation tendency at elevated T, reduced P | [25] |
Irritant